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Compound of Interest

Compound Name: Tricyclopentylborane

Cat. No.: B15479088 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Tricyclopentylborane is an organoborane compound with the chemical formula B(C₅H₉)₃. As

a trialkylborane, it serves as a valuable reagent in organic synthesis, primarily utilized in

hydroboration reactions and as a Lewis acid catalyst. This technical guide provides a

comprehensive overview of the chemical properties and reactivity of tricyclopentylborane,

including detailed experimental protocols and reaction pathways to facilitate its application in

research and development.

Chemical and Physical Properties
Tricyclopentylborane is a sterically hindered organoborane. While comprehensive

experimental data on its physical properties are not widely available in the literature, its

fundamental chemical characteristics are well-established.
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Property Value Source

Molecular Formula C₁₅H₂₇B N/A

Molecular Weight 218.19 g/mol N/A

CAS Number 23985-40-2 [1]

Boiling Point Data not available [2]

Melting Point Data not available [2]

Density Data not available [2]

Appearance
Expected to be a liquid or low-

melting solid
N/A

Solubility

Soluble in aprotic organic

solvents like THF, diethyl ether,

hexanes

N/A

Spectroscopic Data:

Specific experimental spectroscopic data for tricyclopentylborane is not readily found in the

cited literature. However, the expected spectral characteristics can be inferred from the general

knowledge of organoboranes and the cyclopentyl moiety.

¹¹B NMR: Tricoordinate boranes typically exhibit a broad signal in the ¹¹B NMR spectrum.[3]

[4] The chemical shift for tricyclopentylborane is expected to be in the downfield region,

characteristic of trialkylboranes.[3]

¹H NMR: The ¹H NMR spectrum would be complex due to the overlapping signals of the

cyclopentyl rings. One would expect to see multiplets in the aliphatic region (approximately

1-2 ppm) corresponding to the CH and CH₂ protons of the cyclopentyl groups.

¹³C NMR: The ¹³C NMR spectrum would show signals corresponding to the carbon atoms of

the cyclopentyl rings. The carbon atom directly attached to the boron atom would be

significantly deshielded.
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Infrared (IR) Spectroscopy: The IR spectrum would be dominated by the absorption bands of

the cyclopentyl groups. Key absorptions would include C-H stretching vibrations just below

3000 cm⁻¹ and C-H bending vibrations around 1450 cm⁻¹. The B-C stretching vibration

would likely appear in the fingerprint region.

Reactivity and Synthetic Applications
Tricyclopentylborane exhibits the characteristic reactivity of trialkylboranes, primarily acting

as a hydroborating agent and a Lewis acid.

Hydroboration-Oxidation
The most prominent reaction of tricyclopentylborane is its involvement in the hydroboration of

alkenes and alkynes. The hydroboration step involves the syn-addition of a B-H bond across a

double or triple bond. Subsequent oxidation, typically with alkaline hydrogen peroxide, replaces

the boron atom with a hydroxyl group, yielding an alcohol. This two-step process, known as

hydroboration-oxidation, results in the anti-Markovnikov addition of water across the

unsaturated bond.[5][6][7]

The overall transformation for an alkene is as follows:

1. Hydroboration

2. Oxidation

Alkene (R-CH=CH₂) Trialkylborane Intermediate+ 1/3 B(C₅H₉)₃

Tricyclopentylborane

H₂O₂, NaOH

Anti-Markovnikov Alcohol (R-CH₂-CH₂-OH)+ H₂O₂, NaOH

Borate salts
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Fig. 1: Hydroboration-Oxidation Pathway

A standard method for the synthesis of trialkylboranes is the reaction of a Grignard reagent with

boron trifluoride etherate. The following is a representative protocol that can be adapted for the

synthesis of tricyclopentylborane.

Materials:

Magnesium turnings

Iodine crystal (as initiator)

Cyclopentyl bromide

Anhydrous diethyl ether or THF

Boron trifluoride etherate (BF₃·OEt₂)

Anhydrous hexanes

Nitrogen or Argon gas supply

Schlenk line or similar inert atmosphere setup

Procedure:

Preparation of Cyclopentylmagnesium Bromide:

A flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and

a nitrogen/argon inlet is charged with magnesium turnings.

A crystal of iodine is added to activate the magnesium.

A solution of cyclopentyl bromide in anhydrous diethyl ether is added dropwise via the

dropping funnel to initiate the Grignard reaction.

Once the reaction starts (as evidenced by heat evolution and disappearance of the iodine

color), the remaining cyclopentyl bromide solution is added at a rate that maintains a

gentle reflux.
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After the addition is complete, the mixture is refluxed for an additional 1-2 hours to ensure

complete formation of the Grignard reagent.

Reaction with Boron Trifluoride Etherate:

The Grignard solution is cooled to 0 °C in an ice bath.

A solution of boron trifluoride etherate in anhydrous diethyl ether is added dropwise from

the dropping funnel with vigorous stirring. The reaction is exothermic and the temperature

should be maintained below 10 °C.

After the addition is complete, the reaction mixture is allowed to warm to room

temperature and stirred for several hours.

Work-up and Isolation:

The reaction mixture is carefully poured onto a mixture of crushed ice and dilute sulfuric

acid to quench any unreacted Grignard reagent and to dissolve the magnesium salts.

The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

The combined organic extracts are washed with brine, dried over anhydrous magnesium

sulfate, and the solvent is removed under reduced pressure.

The crude tricyclopentylborane can be purified by distillation under high vacuum.

While a specific protocol for tricyclopentylborane is not available, the following procedure for

the hydroboration-oxidation of 1-octene using borane-THF illustrates the general methodology.

Tricyclopentylborane, being a trialkylborane, would react in a similar fashion, although

potentially at a different rate due to steric hindrance.

Materials:

1-Octene

1.0 M solution of Borane-Tetrahydrofuran (BH₃·THF) complex

3 M Sodium hydroxide (NaOH) solution
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30% Hydrogen peroxide (H₂O₂) solution

Diethyl ether

Anhydrous magnesium sulfate

Nitrogen or Argon gas supply

Procedure:

Hydroboration:

A dry, nitrogen-flushed flask is charged with 1-octene and anhydrous THF.

The flask is cooled in an ice bath.

The 1.0 M BH₃·THF solution is added dropwise with stirring.

After the addition is complete, the ice bath is removed, and the reaction mixture is stirred

at room temperature for 1-2 hours to ensure the formation of the trioctylborane.

Oxidation:

The reaction mixture is cooled again in an ice bath.

3 M NaOH solution is added slowly, followed by the dropwise addition of 30% H₂O₂. The

temperature should be maintained below 30 °C during the addition.

After the addition is complete, the mixture is stirred at room temperature for at least 1

hour.

Work-up and Isolation:

The reaction mixture is transferred to a separatory funnel, and the layers are separated.

The aqueous layer is extracted with diethyl ether.

The combined organic layers are washed with brine, dried over anhydrous magnesium

sulfate, and the solvent is removed by rotary evaporation.
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The resulting crude 1-octanol can be purified by distillation.

Lewis Acid Catalysis
The boron atom in tricyclopentylborane has a vacant p-orbital, making it an effective Lewis

acid. It can coordinate to Lewis bases, such as the oxygen atom of a carbonyl group, thereby

activating the substrate towards nucleophilic attack. This property is exploited in various

organic transformations, including Diels-Alder reactions, aldol reactions, and reductions.[8][9]

[10]

Tricyclopentylborane (Lewis Acid)

Activated Substrate-Lewis Acid Complex

Substrate with Lewis Basic Site (e.g., C=O)

Nucleophile

Nucleophilic Attack

Catalyst Regeneration

Product
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Fig. 2: General Mechanism of Lewis Acid Catalysis

The following is a general procedure for a Lewis acid-catalyzed Diels-Alder reaction.

Tricyclopentylborane could potentially be used as the Lewis acid catalyst in such a reaction,

although specific examples are not prevalent in the literature.

Materials:

Diene (e.g., cyclopentadiene)

Dienophile (e.g., methyl acrylate)

Tricyclopentylborane (as catalyst)
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Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

Nitrogen or Argon gas supply

Procedure:

Reaction Setup:

A dry, nitrogen-flushed flask is charged with the dienophile and anhydrous DCM.

The solution is cooled to the desired temperature (e.g., 0 °C or -78 °C).

A solution of tricyclopentylborane in anhydrous DCM is added dropwise to the stirred

solution of the dienophile.

The mixture is stirred for a short period to allow for the formation of the Lewis acid-

dienophile complex.

Diels-Alder Reaction:

The diene is added dropwise to the reaction mixture.

The reaction is stirred at the chosen temperature for the required time, monitoring the

progress by TLC or GC.

Work-up and Isolation:

The reaction is quenched by the addition of a suitable reagent, such as water or a

saturated aqueous solution of sodium bicarbonate.

The mixture is allowed to warm to room temperature, and the organic layer is separated.

The aqueous layer is extracted with DCM.

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate,

and the solvent is removed under reduced pressure.

The crude product can be purified by column chromatography.
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Safety and Handling
Tricyclopentylborane, like other organoboranes, is expected to be air- and moisture-sensitive.

It should be handled under an inert atmosphere of nitrogen or argon. It is also likely to be

flammable. Appropriate personal protective equipment, including safety glasses, gloves, and a

lab coat, should be worn at all times. All procedures should be carried out in a well-ventilated

fume hood.

Conclusion
Tricyclopentylborane is a versatile reagent in organic synthesis, with primary applications in

hydroboration-oxidation reactions for the anti-Markovnikov hydration of alkenes and as a Lewis

acid catalyst. While specific quantitative physical and spectroscopic data are limited, its

reactivity can be reliably predicted based on the well-established chemistry of trialkylboranes.

The experimental protocols provided in this guide, though representative, offer a solid

foundation for the utilization of tricyclopentylborane in various synthetic endeavors. As with all

reactive organometallic reagents, appropriate safety precautions must be strictly followed

during its handling and use.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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